molecular formula C46H59N3O5 B183490 Chromoionophore II CAS No. 136499-31-5

Chromoionophore II

Cat. No.: B183490
CAS No.: 136499-31-5
M. Wt: 734 g/mol
InChI Key: SWOXJPWUWJDGGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chromoionophore II involves the reaction of 9-dimethylaminobenzo[a]phenoxazine with a butyl-substituted dioxo-dioxaeicosyl phenyl imine. The reaction typically requires an inert atmosphere, such as nitrogen, and is carried out in a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process is also scaled up using industrial chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Chromoionophore II primarily undergoes complexation reactions with various ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable aromatic structure .

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include ionophores and ion exchangers. The conditions are usually mild, with reactions carried out at room temperature in organic solvents .

Major Products: The major products formed from the reactions of this compound are ion complexes. These complexes are used in ion-selective optical sensors for the detection of specific ions .

Mechanism of Action

The mechanism of action of Chromoionophore II involves the reversible binding of ions to its structure. The compound acts as an ionophore, selectively binding to specific ions and forming a complex. This complexation results in a change in the optical properties of this compound, which can be detected using optical sensors. The molecular targets are the ions themselves, and the pathways involved include ion exchange and complexation reactions .

Comparison with Similar Compounds

Comparison: Chromoionophore II is unique due to its high lipophilicity and selectivity for specific ions. Compared to Chromoionophore I, this compound offers better stability and a broader range of ion selectivity. Solvatochromic dyes and photoswitchable sensors provide alternative methods for ion detection but may not offer the same level of selectivity and stability as this compound. Upconverting nanoparticles are another alternative, but they require more complex synthesis and handling procedures .

Biological Activity

Chromoionophore II, a compound characterized by its chromophoric and ionophoric properties, has garnered significant interest in the field of biochemical sensing and cellular imaging. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in ion detection, and relevant case studies.

This compound is primarily known for its ability to selectively bind ions, which is crucial for its role in various sensing applications. The compound typically consists of a chromophoric moiety that undergoes a change in optical properties upon interaction with target ions, such as calcium or nitrite. This change can be quantitatively measured, allowing for precise ion concentration determination.

Table 1: Key Properties of this compound

PropertyDescription
CAS Number138833-46-2
Molecular WeightVariable based on substituents
Ionophoric FunctionSelective binding to cations (e.g., Ca²⁺)
Chromophoric FunctionFluorescence changes upon ion binding
ApplicationIon-selective sensors, fluorescence imaging

Biological Applications

This compound has been utilized in various biological contexts, particularly in the development of ion-selective sensors and imaging probes. Its lipophilic nature allows it to integrate into cell membranes, facilitating intracellular ion detection.

Cell Imaging and Sensing

Recent studies have demonstrated the effectiveness of this compound in cellular environments. For instance, it has been incorporated into polymeric membranes to create sensitive optodes for detecting nitrite levels. The interaction between nitrite and the chromoionophore results in significant spectral changes, indicating its potential for real-time monitoring in biological systems .

Case Study: Calcium Ion Detection

A notable application of this compound is in the detection of calcium ions. The compound's unique structure allows it to selectively bind calcium ions, leading to a measurable change in fluorescence intensity. This property has been exploited in various experimental setups to monitor calcium dynamics within living cells .

Research Findings

Several studies have highlighted the biological activity of this compound through various experimental approaches:

  • Fluorescent Sensing : Research indicates that the incorporation of this compound into PVC membranes enhances the sensitivity and selectivity towards target ions. The fluorescence response is directly correlated with ion concentration, making it a valuable tool for biochemical assays .
  • Intracellular Studies : In vivo studies have shown that this compound can effectively penetrate cellular membranes and provide quantitative measurements of intracellular ion concentrations. This capability is crucial for understanding cellular signaling pathways and physiological responses .
  • Optimization of Sensor Performance : Adjustments in the polymeric matrix composition have been shown to significantly affect the performance of this compound-based sensors. For example, varying the pH and ionic strength during sensor fabrication can optimize sensitivity and response time .

Properties

IUPAC Name

nonan-5-yl 11-[2-[4-[[9-(dimethylamino)benzo[a]phenoxazin-5-ylidene]amino]phenyl]acetyl]oxyundecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H59N3O5/c1-5-7-19-37(20-8-6-2)53-44(50)23-15-13-11-9-10-12-14-18-30-52-45(51)31-34-24-26-35(27-25-34)47-41-33-43-46(39-22-17-16-21-38(39)41)48-40-29-28-36(49(3)4)32-42(40)54-43/h16-17,21-22,24-29,32-33,37H,5-15,18-20,23,30-31H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOXJPWUWJDGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)OC(=O)CCCCCCCCCCOC(=O)CC1=CC=C(C=C1)N=C2C=C3C(=NC4=C(O3)C=C(C=C4)N(C)C)C5=CC=CC=C52
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H59N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402893
Record name Chromoionophore II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

734.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136499-31-5
Record name Chromoionophore II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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